molecular formula C8H11N3O2 B13304857 1-Cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

1-Cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13304857
M. Wt: 181.19 g/mol
InChI Key: GLCDRFTVKYHQIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with ethyl azidoacetate, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents like toluene and catalysts such as copper(I) iodide to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The compound’s ability to form hydrogen bonds and π-π interactions with target proteins plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

  • 1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid
  • Ethyl 1H-1,2,3-triazole-4-carboxylate
  • Methyl 1H-1,2,3-triazole-4-carboxylate

Comparison: 1-Cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both cyclopropyl and ethyl groups, which can enhance its biological activity and specificity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research .

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

1-cyclopropyl-5-ethyltriazole-4-carboxylic acid

InChI

InChI=1S/C8H11N3O2/c1-2-6-7(8(12)13)9-10-11(6)5-3-4-5/h5H,2-4H2,1H3,(H,12,13)

InChI Key

GLCDRFTVKYHQIN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=NN1C2CC2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.